4,6-Dimethylnicotinonitrile
Overview
Description
4,6-Dimethylnicotinonitrile is an organic compound with the molecular formula C8H8N2 It is a derivative of nicotinonitrile, characterized by the presence of two methyl groups at the 4 and 6 positions on the pyridine ring
Mechanism of Action
Target of Action
The primary target of 4,6-Dimethylnicotinonitrile is carbon steel surfaces, where it acts as a corrosion inhibitor . The compound interacts with the steel surface, forming a protective layer that prevents corrosive substances from causing damage .
Mode of Action
This compound interacts with its target through a process known as adsorption . This involves the compound attaching itself to the carbon steel surface, forming a barrier that prevents corrosive substances from coming into contact with the steel . The adsorption of this compound on the carbon steel surface fits the Langmuir adsorption isotherm .
Biochemical Pathways
These derivatives act as excellent precursors having different aryl ring functionalities .
Pharmacokinetics
Given its use as a corrosion inhibitor, it’s likely that these properties would be influenced by factors such as the compound’s concentration, the temperature, and the specific environment in which it’s used .
Result of Action
The primary result of this compound’s action is the prevention of corrosion on carbon steel surfaces . By forming a protective layer on the steel, the compound helps to extend the lifespan of the material and maintain its structural integrity .
Action Environment
The efficacy and stability of this compound as a corrosion inhibitor are influenced by various environmental factors. For instance, the compound has been shown to be effective at various temperatures (25–45 °C) in a 1 M HCl environment . Additionally, the compound’s solubility and its ability to form a protective layer on the steel surface may also be influenced by factors such as the pH of the environment and the presence of other chemical substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,6-Dimethylnicotinonitrile can be synthesized through several methods. One common approach involves the Vilsmeier-Haack reaction, where 2,4-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxamide is treated with a Vilsmeier-Haack reagent (DMF-POCl3) under reflux conditions for several hours . This reaction results in the formation of 2-chloro-4,6-dimethylnicotinonitrile, which can then be converted to this compound through further chemical transformations.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4,6-Dimethylnicotinonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in multi-component reactions.
Medicine: Its derivatives have been investigated for their antimicrobial and antiproliferative activities.
Industry: this compound is used as a corrosion inhibitor for carbon steel in acidic environments.
Comparison with Similar Compounds
2-Amino-4,6-diphenylnicotinonitrile: Known for its cytotoxic and photophysical properties.
2-Chloro-4,6-dimethylnicotinonitrile: A precursor in the synthesis of 4,6-dimethylnicotinonitrile.
2-Mercapto-4,6-dimethylnicotinonitrile: Used in the synthesis of various heterocyclic compounds.
Uniqueness: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-7(2)10-5-8(6)4-9/h3,5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIDYPIJVCEUIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80288107 | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6623-21-8 | |
Record name | 6623-21-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethylnicotinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80288107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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